molecular formula C6H6N2O2 B183937 Methyl pyrimidine-5-carboxylate CAS No. 34253-01-5

Methyl pyrimidine-5-carboxylate

Cat. No.: B183937
CAS No.: 34253-01-5
M. Wt: 138.12 g/mol
InChI Key: XMVNUAHPLDBEJH-UHFFFAOYSA-N
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Description

Methyl pyrimidine-5-carboxylate (CAS 34253-01-5) is a high-purity chemical building block for research and development. This compound features a carboxylate ester group at the 5-position of the pyrimidine ring, a structure that makes it a versatile precursor for synthesizing a wide range of pyrimidine-based derivatives. In medicinal chemistry, it is a valuable scaffold for creating potential therapeutic agents. For instance, derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate, which utilize this core structure, have been designed as zinc-binding groups and evaluated for their antibacterial activity against organisms such as Burkholderia thailandensis and Mycobacterium smegmatis by targeting the IspF enzyme in the methylerythritol phosphate (MEP) pathway . Furthermore, pyrimidine carboxylic acids are commonly used to synthesize metal complexes with potential biological activity, highlighting the utility of this compound in exploratory inorganic chemistry . The ester can be readily hydrolyzed to pyrimidine-5-carboxylic acid or transformed into other functional groups like carboxamides and nitriles, enabling extensive structure-activity relationship studies . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNUAHPLDBEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878878
Record name 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34253-01-5
Record name Methyl pyrimidine-5-carboxylate
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Record name 34253-01-5
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Record name 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER
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Record name Methyl pyrimidine-5-carboxylate
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Record name METHYL PYRIMIDINE-5-CARBOXYLATE
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Preparation Methods

Key Considerations:

  • Hazards : Diazomethane is highly toxic and explosive, necessitating specialized equipment (e.g., Mini-Diazald apparatus) for safe handling.

  • Yield Optimization : The moderate yield (44%) reflects challenges in diazomethane stability and side reactions. Alternatives like dimethyl sulfate (DMS) or methyl iodide could be explored but may require harsher conditions.

Table 1: Direct Esterification Methods

Starting MaterialMethylating AgentSolvent SystemTemperatureYieldReference
Pyrimidine-5-carboxylic acidDiazomethaneTHF/ethanol/water0°C44%

Cyclocondensation Reactions for Pyrimidine Ring Formation

Three-Component Biginelli-Like Reactions

The Biginelli reaction, a classic multi-component reaction, enables the construction of the pyrimidine ring with simultaneous esterification. Source and describe adaptations using β-keto esters, aldehydes, and urea derivatives. For instance, methyl 4-methyl-3-oxopentanoate reacts with 4-fluorobenzaldehyde and guanidine hydrochloride in dimethylformamide (DMF) under basic conditions (K2_2CO3_3) at 70°C for 3 hours, yielding 55% of a substituted pyrimidine-5-carboxylate. While this example targets a fluorophenyl derivative, the methodology is generalizable to the parent compound by substituting formaldehyde for the aromatic aldehyde.

Mechanism:

  • Knoevenagel Condensation : The aldehyde and β-keto ester form an α,β-unsaturated ketone.

  • Nucleophilic Attack : Urea or guanidine adds to the ketone, forming a dihydropyrimidine intermediate.

  • Aromatization : Oxidation or dehydration yields the aromatic pyrimidine core.

Table 2: Cyclocondensation Reaction Parameters

β-Keto EsterAldehydeCatalyst/BaseSolventTemperatureYieldReference
Methyl acetoacetateFormaldehydeK2_2CO3_3DMF70°C55%*
*Hypothetical yield for parent compound based on substituted analogs.

Oxidation of Dihydropyrimidine Intermediates

Source outlines a two-step process involving dihydropyrimidine synthesis followed by oxidation. Ethyl 4-(4-fluorophenyl)-6-methyl-2-carbonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran at room temperature, achieving full aromatization to the pyrimidine derivative. For the parent compound, substituting the fluorophenyl group with hydrogen would require analogous oxidation conditions.

Advantages:

  • Selectivity : DDQ selectively oxidizes dihydropyrimidines without degrading ester functionalities.

  • Scalability : The reaction proceeds at ambient temperature, simplifying large-scale production.

Alternative Synthetic Routes

Catalytic Esterification

Transition metal catalysts (e.g., Pd/C or Ni) could facilitate esterification under milder conditions. For example, coupling pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst and dehydrating agent (e.g., molecular sieves) might improve yields compared to classical methods.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield RangeScalability
Direct EsterificationSimple, one-stepHazardous reagents, moderate yield40–50%Moderate
CyclocondensationBuilds ring and ester simultaneouslyRequires optimization for parent compound50–75%*High
Oxidation of DihydropyrimidinesHigh selectivityMulti-step synthesis60–80%Moderate
*Yields based on substituted analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield pyrimidine-5-methanol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. For example, the reaction with alkyl halides can introduce alkyl groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine-5-carboxylic acid

    Reduction: Pyrimidine-5-methanol

    Substitution: Various alkylated or arylated pyrimidine derivatives

Scientific Research Applications

Key Synthesis Steps

  • Starting Materials : Commonly utilized starting materials include malonic acid derivatives and dimethylformamide.
  • Reaction Conditions : The reactions are typically carried out under controlled temperatures (10°C to 110°C) in inert solvents to optimize yields and minimize by-products .

Pharmacological Applications

Methyl pyrimidine-5-carboxylate exhibits significant pharmacological properties, particularly in the development of anti-inflammatory and neuroprotective agents.

Anti-inflammatory Properties

Research has shown that derivatives of this compound possess potent anti-inflammatory effects. For instance:

  • Compounds derived from this scaffold have been evaluated for their ability to inhibit COX-2 activity, a key enzyme in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties:

  • A recent study highlighted the synthesis of novel triazole derivatives based on the pyrimidine-5-carboxylate framework, which demonstrated potential in treating neuroinflammatory conditions .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is being investigated for its applications in agrochemicals, particularly as a building block for herbicides and fungicides.

Herbicide Development

Research indicates that certain derivatives can disrupt plant growth signaling pathways, making them candidates for herbicide formulation .

Study on Anti-inflammatory Agents

A comprehensive study evaluated the effectiveness of various this compound derivatives in reducing inflammation in rodent models. The results demonstrated a significant reduction in edema and inflammatory markers compared to controls.

Compound NameIC50 (μmol)Activity
Compound A0.04 ± 0.01COX-2 Inhibition
Compound B0.04 ± 0.02COX-2 Inhibition

Neuroprotective Agent Evaluation

Another study focused on the neuroprotective effects of synthesized compounds against oxidative stress-induced neuronal damage. The findings indicated that specific derivatives significantly reduced neuronal apoptosis.

Mechanism of Action

The mechanism of action of methyl pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of specific enzymes involved in viral replication can result in antiviral activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrimidine ring allows for diverse substitutions at positions 2, 4, and 6, which significantly alter chemical reactivity and biological activity. Below is a comparative analysis of methyl pyrimidine-5-carboxylate and its analogs:

Compound Substituents/Modifications Synthesis Method Key Properties/Applications References
This compound Parent compound; no additional substituents Oxidation of 5-formylpyrimidine with NIS Intermediate for drug synthesis
Methyl 2-(methylthio)pyrimidine-5-carboxylate 2-methylthio group (SMe) Commercial synthesis (HS Code: 2933599090) Enhanced electronic effects for nucleophilic displacement
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Ethyl ester, benzylamino (C6H5CH2NH-), 4-methyl Condensation reactions with amines Pharmacological interest (e.g., kinase inhibitors)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-fluorophenyl, 6-isopropyl, 2-methylsulfonyl Crystallographic studies Structural stability via C–H∙∙∙O hydrogen bonds; X-ray diffraction data
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate Bicyclic pyrazolo-pyrimidine core; cyclopropyl group Not specified Potential steric and biological activity
Ethyl 1,6-dihydro-6-(3-hydroxyphenyl)-pyrimidine-5-carboxylate Dihydropyrimidine ring; 3-hydroxyphenyl Biginelli-like condensation Cytotoxicity screening (e.g., anticancer)

Physicochemical Properties

  • Solubility and Lipophilicity: Ethyl esters (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .
  • Stability : Methylsulfonyl and fluorophenyl substituents enhance thermal stability, as evidenced by crystallographic studies .

Biological Activity

Methyl pyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. This article provides an overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C6H6N2O2C_6H_6N_2O_2 with a molecular weight of approximately 138.12 g/mol. The compound is synthesized through various methods, including the reaction of pyrimidine-5-carboxylic acid with methanol in the presence of dehydrating agents or through cyclization reactions involving β-ketoesters and amidines.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in relation to viral replication and cancer progression.
  • Receptor Interaction : It acts as a ligand for various receptors, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory mediators such as COX-2, which is crucial for developing anti-inflammatory drugs .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, it can modulate their activity. For instance, it has shown potential in inhibiting enzymes linked to viral replication.
  • Receptor Modulation : The compound interacts with cellular receptors, altering downstream signaling events that can lead to therapeutic effects.
  • Gene Expression Regulation : It may influence gene expression patterns related to inflammation and cell proliferation.

Antiviral Activity

A study demonstrated that this compound derivatives exhibited significant antiviral activity against certain strains of viruses by inhibiting key enzymes necessary for viral replication.

Anti-inflammatory Properties

In vitro studies have shown that this compound derivatives significantly suppress COX-2 activity. For example, compounds derived from this structure exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparison with Other Pyrimidines

This compound can be compared with other similar compounds such as pyrimidine-5-carboxylic acid and pyrimidine-5-methanol. While sharing structural similarities, these compounds differ in their functional groups, affecting their biological activities:

CompoundStructure TypeKey Activity
This compoundEsterEnzyme inhibition
Pyrimidine-5-Carboxylic AcidCarboxylic acidAntimicrobial properties
Pyrimidine-5-MethanolAlcoholReduced bioactivity

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential applications in treating conditions such as:

  • Cancer : By targeting specific signaling pathways involved in tumor growth.
  • Viral Infections : As inhibitors of viral enzymes.
  • Inflammatory Diseases : Through modulation of inflammatory responses.

Q & A

Q. What are the common synthetic routes for methyl pyrimidine-5-carboxylate derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via multicomponent reactions or stepwise substitutions. A solvent-free, one-pot three-component method using substituted phenyl groups, thiourea/urea, and diethyl acetylenedicarboxylate under thermal conditions yields high-purity products . For intermediates, nucleophilic substitution with amines (e.g., 3-chloro-4-methoxybenzylamine) in dichloromethane, catalyzed by sodium carbonate or triethylamine, is effective. Reaction optimization involves controlling temperature (25–30°C), base selection, and monitoring purity via HPLC .

Q. How is X-ray crystallography applied to determine the structural features of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, asymmetric units may contain multiple independent molecules with varying dihedral angles between pyrimidine and aryl rings (e.g., 26.21°–41.72°). Intramolecular C–H⋯O hydrogen bonds stabilize non-planar ring conformations, while intermolecular bonds dictate crystal packing. Data refinement using SHELXL ensures accuracy, with parameters like R factor (<0.08) and data-to-parameter ratio (>15:1) indicating reliability .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

Key methods include:

  • HPLC : Assess purity (e.g., ≥95% for intermediates) using C18 columns and UV detection .
  • NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, carbonyl signals in ¹³C NMR).
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-TOF or EI-MS.
  • FT-IR : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns across crystal structures of pyrimidine carboxylates?

Discrepancies arise from varying intramolecular interactions (e.g., six- vs. seven-membered rings) and crystal packing environments. Graph set analysis (GSA) categorizes hydrogen bonds into patterns like S(6) or D(2) to systematize observations. For instance, intramolecular bonds in the title compound form S(6) motifs, while intermolecular bonds create infinite chains. Cross-validating with computational models (e.g., DFT) refines geometric parameters .

Q. What strategies address contradictory mechanistic data in reactions involving pyrimidine carboxylate intermediates?

Contradictions often stem from competing pathways (e.g., nucleophilic substitution vs. elimination). To resolve:

  • Kinetic Studies : Monitor intermediates via time-resolved NMR or quenching experiments.
  • Isotopic Labeling : Trace substituent origins (e.g., using ¹⁵N-amine in amination reactions).
  • Computational Modeling : Compare activation energies of proposed mechanisms using DFT .

Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks. Steric hindrance from bulky substituents (e.g., isopropyl) shifts reactivity to less hindered sites. For kinase inhibitors, modifying the carboxylate to amide improves binding affinity by mimicking ATP’s ribose moiety. Structure-activity relationship (SAR) studies require systematic substitutions and bioassays .

Q. What are the best practices for presenting crystallographic data of pyrimidine derivatives in publications?

Include:

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database).
  • Hydrogen Bonding Tables : List donor-acceptor distances and angles.
  • Thermal Ellipsoid Plots : Visualize atomic displacement parameters.
  • Validation Reports : Adhere to IUCr standards for R factors and completeness .

Methodological Notes

  • Synthesis : Prioritize solvent-free or green chemistry approaches to minimize waste .
  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) for high-quality crystals .
  • Data Analysis : Employ SHELX suite for refinement and Mercury for visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl pyrimidine-5-carboxylate

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